molecular formula C19H22N4O4 B2433821 Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate CAS No. 2034325-39-6

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate

Cat. No.: B2433821
CAS No.: 2034325-39-6
M. Wt: 370.409
InChI Key: QJUBUSMDFOAIMW-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate is a complex organic compound that features a benzyl group, a carbamate moiety, and a pyrimidinyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

    Formation of the Carbamate Moiety: The carbamate group is formed by reacting the intermediate with benzyl chloroformate under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives and appropriate nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine moieties, such as pyrimidinyl piperidines.

    Carbamate Compounds: Other carbamate-containing molecules, such as benzyl carbamates.

Uniqueness

Benzyl (2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-17(12-22-19(25)26-14-15-6-2-1-3-7-15)23-11-4-8-16(13-23)27-18-20-9-5-10-21-18/h1-3,5-7,9-10,16H,4,8,11-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUBUSMDFOAIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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